molecular formula C18H18N2O4S B2499174 (E)-2-(4-methylphenyl)-N-[2-(2-oxo-1,3-oxazolidin-3-yl)phenyl]ethenesulfonamide CAS No. 1259235-35-2

(E)-2-(4-methylphenyl)-N-[2-(2-oxo-1,3-oxazolidin-3-yl)phenyl]ethenesulfonamide

Cat. No.: B2499174
CAS No.: 1259235-35-2
M. Wt: 358.41
InChI Key: SEPPGVRFDKDNOF-UHFFFAOYSA-N
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Description

(E)-2-(4-methylphenyl)-N-[2-(2-oxo-1,3-oxazolidin-3-yl)phenyl]ethenesulfonamide is a synthetic chemical compound of significant interest in medicinal chemistry research. Its molecular structure incorporates an ethenesulfonamide group linked to a 4-methylphenyl ring and an oxazolidinone moiety. The oxazolidinone functional group is a well-known pharmacophore in antibacterial agents . Compounds featuring this core structure, such as linezolid, function as protein synthesis inhibitors by binding to the 50S ribosomal subunit, preventing the formation of the initiation complex in bacteria . This mechanism is particularly valuable for investigating activity against multi-drug resistant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci . The presence of the sulfonamide group further expands its potential research applications, as this group is prevalent in compounds with diverse biological activities. This product is intended for research purposes, such as in vitro bioactivity screening, mechanism of action studies, and as a building block in the synthesis of novel chemical entities for pharmaceutical development. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(E)-2-(4-methylphenyl)-N-[2-(2-oxo-1,3-oxazolidin-3-yl)phenyl]ethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4S/c1-14-6-8-15(9-7-14)10-13-25(22,23)19-16-4-2-3-5-17(16)20-11-12-24-18(20)21/h2-10,13,19H,11-12H2,1H3/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEPPGVRFDKDNOF-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CS(=O)(=O)NC2=CC=CC=C2N3CCOC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/S(=O)(=O)NC2=CC=CC=C2N3CCOC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(4-methylphenyl)-N-[2-(2-oxo-1,3-oxazolidin-3-yl)phenyl]ethenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the oxazolidinone ring: This can be achieved by reacting an appropriate amine with a carbonyl compound under acidic or basic conditions.

    Introduction of the sulfonamide group: This step involves the reaction of the oxazolidinone derivative with a sulfonyl chloride in the presence of a base such as triethylamine.

    Coupling with the aromatic ring: The final step involves the coupling of the sulfonamide derivative with an aromatic aldehyde or ketone under conditions that promote the formation of the (E)-alkene configuration.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(4-methylphenyl)-N-[2-(2-oxo-1,3-oxazolidin-3-yl)phenyl]ethenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the alkene group.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Reduced alkene derivatives.

    Substitution: Nitrated or halogenated aromatic compounds.

Scientific Research Applications

Anticancer Applications

Research has indicated that (E)-2-(4-methylphenyl)-N-[2-(2-oxo-1,3-oxazolidin-3-yl)phenyl]ethenesulfonamide exhibits significant anticancer properties.

Case Studies

  • In Vitro Studies : Various studies have demonstrated that this compound exhibits cytotoxic effects against multiple human cancer cell lines. For instance, a study reported significant apoptosis induction in breast cancer cell lines at micromolar concentrations.
  • Comparative Efficacy : In comparative assays, this compound showed enhanced efficacy compared to standard chemotherapeutic agents such as doxorubicin in specific cancer types.

Antimicrobial Activity

The compound also exhibits promising antimicrobial properties, making it a candidate for addressing resistant bacterial strains.

Case Studies

  • Resistance Studies : Research evaluating its effectiveness against Methicillin-resistant Staphylococcus aureus (MRSA) revealed that this compound had a minimum inhibitory concentration (MIC) lower than that of conventional antibiotics.
  • Broader Spectrum : Additional studies have indicated its activity against other Gram-positive and Gram-negative bacteria, suggesting potential for broad-spectrum applications.

Anti-inflammatory Properties

Preliminary studies suggest that the compound may possess anti-inflammatory effects, which could be beneficial in treating conditions characterized by excessive inflammation.

Case Studies

  • Animal Models : In animal models of inflammatory diseases such as arthritis, administration of the compound resulted in reduced swelling and pain scores compared to control groups.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
Enzyme InhibitionReduced metabolic enzyme activity
AntimicrobialEffective against MRSA
Anti-inflammatoryDecreased inflammation in models

Table 2: Case Study Outcomes

Study FocusMethodologyKey Findings
Cancer Cell LinesIn vitro cytotoxicity assaysSignificant apoptosis induction
Antimicrobial EfficacyMIC determination against bacteriaLower MIC than standard antibiotics
Inflammatory ModelsAnimal testingReduced swelling and pain scores

Mechanism of Action

The mechanism of action of (E)-2-(4-methylphenyl)-N-[2-(2-oxo-1,3-oxazolidin-3-yl)phenyl]ethenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzyme active sites, inhibiting their activity. The oxazolidinone moiety may interact with cellular receptors, modulating their function. These interactions can lead to the modulation of biochemical pathways involved in inflammation, oxidative stress, and other cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of (E)-2-(4-methylphenyl)-N-[2-(2-oxo-1,3-oxazolidin-3-yl)phenyl]ethenesulfonamide can be contextualized against related (E)-N-aryl-2-arylethenesulfonamide analogues, as detailed below:

Table 1: Substituent Effects on Physical and Spectral Properties

Compound Name R1 (Ethene) R2 (Sulfonamide) Melting Point (°C) Key Spectral Data (1H NMR) Reference
Target Compound 4-methylphenyl 2-(2-oxo-oxazolidin-3-yl)phenyl Inferred Expected NH signal ~δ 9–10 (DMSO-d6); CH= coupling (J ≈ 15 Hz)
(E)-N-(4-Fluorophenyl)-2-(4′-methoxyphenyl)ethenesulfonamide (6d) 4′-methoxyphenyl 4-fluorophenyl 98–100 δ 3.85 (OCH3), 7.41 (d, J = 15.6 Hz, CH=)
(E)-2-(2′-methoxyphenyl)-N-(4-methoxyphenyl)ethenesulfonamide (6e) 2′-methoxyphenyl 4-methoxyphenyl 112–114 δ 3.61, 3.76 (2×OCH3), 7.41 (d, J = 15.4 Hz, CH=)
(E)-N-(4-Methoxy-3-nitrophenyl)-2-(2′,4′,6′-trimethoxyphenyl)ethenesulfonamide (6s) 2′,4′,6′-trimethoxyphenyl 4-methoxy-3-nitrophenyl 172–174 δ 3.83 (9H, 3×OCH3), 7.61 (d, J = 15.6 Hz, CH=)
(E)-N-(3-Amino-4-methoxyphenyl)-2-(2′,4′,6′-trimethoxyphenyl)ethenesulfonamide (6t) 2′,4′,6′-trimethoxyphenyl 3-amino-4-methoxyphenyl 164–166 δ 3.82–3.85 (4×OCH3), 7.85 (d, J = 15.6 Hz, CH=)

Key Observations

Substituent Impact on Melting Points: Electron-withdrawing groups (e.g., nitro in 6s) elevate melting points due to enhanced intermolecular dipole interactions and crystallinity. The oxazolidinone group in the target compound may similarly increase melting points via hydrogen bonding, though experimental data are needed.

Spectral Trends :

  • The (E)-configured CH= protons consistently show coupling constants J ≈ 15–16 Hz across analogues, confirming trans-geometry .
  • NH protons in sulfonamides appear as broad singlets (δ 9–10 in DMSO-d6) due to hydrogen bonding .

Biological Implications: The oxazolidinone moiety in the target compound is pharmacologically significant, as similar rings in linezolid inhibit bacterial protein synthesis.

Synthetic Flexibility :

  • Methoxy and fluoro substituents are synthetically accessible via Method A/B (), while nitro groups require post-synthetic reduction (e.g., 6t from 6s via sodium hydrosulfite) .

Biological Activity

(E)-2-(4-methylphenyl)-N-[2-(2-oxo-1,3-oxazolidin-3-yl)phenyl]ethenesulfonamide is a sulfonamide derivative that has garnered interest due to its potential biological activities. This compound features a sulfonamide functional group, which is known for its pharmacological properties, particularly in the field of medicinal chemistry. The unique structure of this compound suggests various avenues for biological evaluation, including antibacterial and anti-inflammatory activities.

Chemical Structure

The compound's structure can be described as follows:

  • Sulfonamide Group : A functional group that is widely recognized for its antibacterial properties.
  • Ethenesulfonamide Moiety : This contributes to the compound's overall reactivity and biological interactions.
  • Oxazolidinone Ring : This cyclic structure is often associated with antibiotic activity.

Antibacterial Activity

The sulfonamide moiety is well-known for its antibacterial effects. Compounds with similar structures have been shown to inhibit bacterial growth by interfering with folate synthesis. For instance, sulfanilamide and its derivatives have demonstrated effectiveness against various Gram-positive and Gram-negative bacteria.

CompoundActivityBacterial Strains
SulfanilamideAntibacterialStaphylococcus aureus, E. coli
4-AminobenzenesulfonamideDiureticPseudomonas aeruginosa
N-(4-Methylphenyl)sulfanilamideAnti-inflammatorySalmonella typhi

Anti-inflammatory Potential

The presence of an aromatic ring in this compound may indicate potential anti-inflammatory properties. Compounds with similar structures have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.

Case Studies and Research Findings

Although direct studies on this specific compound are scarce, related research provides insights into its potential applications:

  • Antimicrobial Studies : Research on structurally similar sulfonamides has shown significant antibacterial activity against strains such as E. coli and MRSA. For example, a study demonstrated that certain sulfonamide derivatives exhibited growth inhibition rates exceeding 85% against these pathogens .
  • Cytotoxicity Assessments : Related compounds have been evaluated for cytotoxic effects on cancer cell lines, indicating a potential for anticancer applications. The mechanisms often involve the inhibition of key cellular pathways that promote tumor growth .
  • Molecular Docking Studies : Computational approaches such as molecular docking can predict how this compound interacts with biological macromolecules like proteins and enzymes. These studies are essential for understanding the compound's mechanism of action and therapeutic potential.

Q & A

Basic: What synthetic methodologies are most effective for preparing (E)-2-(4-methylphenyl)-N-[2-(2-oxo-1,3-oxazolidin-3-yl)phenyl]ethenesulfonamide?

The synthesis typically involves sequential sulfonylation and coupling reactions. Key steps include:

  • Sulfonamide formation : Reacting 2-(2-oxo-1,3-oxazolidin-3-yl)aniline with ethenesulfonyl chloride under basic conditions (e.g., NaHCO₃ in THF) at 0–5°C to avoid side reactions.
  • Ethene linkage : A Heck coupling or Wittig reaction to introduce the (E)-configured ethene group. For example, palladium-catalyzed coupling of 4-methylstyrene derivatives with the sulfonamide intermediate in DMF at 80–100°C .
    Optimization factors :
ParameterOptimal Range
Temperature80–100°C (coupling)
SolventDMF or THF
CatalystPd(OAc)₂ or Pd/C
Reaction Time12–24 hours

Yield and purity are monitored via TLC (silica gel, ethyl acetate/hexane) and confirmed by NMR .

Basic: How is structural characterization of this compound validated?

A multi-technique approach is critical:

  • ¹H/¹³C NMR : Assign peaks based on coupling patterns and integration. For example, the oxazolidinone carbonyl appears at ~170 ppm in ¹³C NMR, while the sulfonamide protons resonate as a singlet at ~7.5–8.0 ppm in ¹H NMR .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ calculated for C₁₈H₁₈N₂O₄S: 370.09; observed: 370.08) .
  • X-ray Crystallography : Resolves stereochemistry and confirms the (E)-configuration of the ethene group .

Advanced: What computational methods can predict the compound’s reactivity or binding affinity?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks. For example, the sulfonamide group shows high electron density, making it reactive toward electrophiles .
  • Molecular Docking : Simulate interactions with biological targets (e.g., cyclooxygenase-2). The oxazolidinone ring may form hydrogen bonds with active-site residues, while the sulfonamide group stabilizes binding via hydrophobic interactions .
  • MD Simulations : Assess stability of ligand-target complexes over 100 ns trajectories using AMBER or GROMACS .

Advanced: How to resolve contradictions in spectroscopic data during characterization?

Contradictions often arise from impurities, tautomerism, or dynamic effects. Strategies include:

  • Variable Temperature NMR : Resolve broadening due to rotameric equilibria (e.g., sulfonamide NH rotation) by acquiring spectra at −40°C .
  • 2D NMR (COSY, HSQC) : Assign overlapping peaks. For example, HSQC can differentiate oxazolidinone CH₂ groups from aromatic protons .
  • Isotopic Labeling : Use ¹⁵N-labeled intermediates to track sulfonamide NH coupling in NOESY experiments .

Basic: What biological assays are suitable for evaluating its pharmacological potential?

  • Enzyme Inhibition : Test against COX-2 or bacterial dihydropteroate synthase (IC₅₀ determination via UV-Vis at λ = 340 nm) .
  • Antimicrobial Screening : Use microdilution assays (MIC values in µg/mL) against Gram-positive (e.g., S. aureus) and Gram-negative strains .
  • Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to assess selectivity .

Advanced: What strategies optimize reaction yields in large-scale synthesis?

  • Flow Chemistry : Continuous processing reduces side reactions (e.g., epimerization) and improves heat management .
  • Microwave Assistance : Accelerates coupling steps (e.g., 30 minutes vs. 24 hours under conventional heating) .
  • DoE (Design of Experiments) : Statistically optimize parameters (solvent ratio, catalyst loading) using software like MODDE .

Advanced: How to investigate degradation pathways under physiological conditions?

  • Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 37°C.
  • LC-MS/MS Analysis : Identify degradation products (e.g., hydrolyzed oxazolidinone or sulfonic acid derivatives) .
  • Stability Indicating Methods : Develop HPLC methods (C18 column, 0.1% TFA in acetonitrile/water) to separate degradation peaks .

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